1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
Description
1-(4-Iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative featuring a 4-iodophenyl group and a 2-methylindole moiety. This compound belongs to a class of indole-appended thioureas known for diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties .
Properties
IUPAC Name |
1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3S/c1-12-15(16-4-2-3-5-17(16)21-12)10-11-20-18(23)22-14-8-6-13(19)7-9-14/h2-9,21H,10-11H2,1H3,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPBFTAEFOTZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=S)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 2-(2-methyl-1H-indol-3-yl)ethylamine.
Formation of Isothiocyanate: 4-iodoaniline is reacted with thiophosgene to form 4-iodophenyl isothiocyanate.
Thiourea Formation: The 4-iodophenyl isothiocyanate is then reacted with 2-(2-methyl-1H-indol-3-yl)ethylamine to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the thiourea group can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Halogen-Substituted Analogs
a) 1-(4-Fluorophenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea
- Structure : Fluorine replaces iodine at the para position.
- Activity : Demonstrated anti-HIV-1 activity (EC₅₀ = 5.45 µg/mL) via binding to HIV-1 reverse transcriptase (RT) through hydrogen bonding with Lys101 and π-π interactions with Trp229 and Tyr181 .
- Comparison : The smaller fluorine atom may reduce steric hindrance compared to iodine, but the weaker electron-withdrawing effect could diminish binding affinity in certain targets.
b) 1-(4-Iodophenyl)-3-(4-Chloro-3-Nitrophenyl)Thiourea (Compound 88)
- Activity : Exhibited antitubercular activity (MIC = 2–8 µg/mL) as part of a halogenated copper(II) complex, suppressing multidrug-resistant M. tuberculosis strains .
c) 3-[2-(5-Fluoro-2-Methyl-1H-Indol-3-yl)Ethyl]-1-(4-Iodophenyl)Thiourea (BF17803)
Alkyl-Substituted Analogs
a) 1-(2,5-Dimethylphenyl)-3-[2-(2-Methyl-1H-Indol-3-yl)Ethyl]Thiourea (C657-0014)
- Structure : Replaces 4-iodophenyl with 2,5-dimethylphenyl.
- Molecular Formula : C₂₀H₂₃N₃S (MW = 337.48) .
b) 1-(4-Methylphenyl)-3-[2-(1H-Indol-3-yl)Ethyl]Thiourea
Heterocyclic and Functionalized Analogs
a) 1-(Thiophen-2-ylmethyl)-3-(2-Methylphenyl)-1-[2-(2-Methyl-1H-Indol-3-yl)Ethyl]Thiourea
- Structure : Incorporates a thiophen-2-ylmethyl group.
- Molecular Formula : C₂₅H₂₆N₄S₂ (MW = 470.63) .
- Comparison : The thiophene moiety introduces additional sulfur-mediated interactions, which could modulate selectivity for sulfur-rich enzymatic pockets.
b) 1-(2-Hydroxyethyl)-3-[1-(4-Chlorophenyl)-2-Phenylethyl]Thiourea
Key Structure-Activity Relationship (SAR) Insights
Halogen Effects :
- Iodine : Enhances lipophilicity and electronic polarization, improving binding to hydrophobic pockets (e.g., HIV RT, bacterial enzymes) .
- Chlorine/Fluorine : Smaller halogens balance steric effects and electron withdrawal, optimizing interactions in targets like M. tuberculosis .
Indole Modifications :
- 2-Methyl substitution on indole stabilizes the aromatic system, while additional fluorination (e.g., BF17803) may enhance metabolic stability .
Phenyl Ring Substitutions :
- Electron-withdrawing groups (e.g., nitro, chloro) improve antibacterial activity, as seen in 3,4-dichlorophenyl derivatives .
Biological Activity
1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is a complex organic compound characterized by its unique structural features, including a thiourea functional group and halogenated aromatic and indole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial domains.
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈I N₂S
- Molecular Weight : 469.8 g/mol
- CAS Number : 847389-49-5
The presence of the iodophenyl group and the methyl-indole structure suggests significant lipophilicity, which may enhance its interaction with biological targets.
Anticancer Properties
Thiourea derivatives are known for their anticancer activities. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies have indicated that compounds with similar structures can interact with key proteins involved in cancer progression.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Induces apoptosis; inhibits cell cycle |
| 1-(1H-indol-3-yl)ethanone | Anticancer | Inhibits proliferation; induces apoptosis |
| 1-(1H-indol-3-yl)ethylamine | Anticancer | Modulates signaling pathways |
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been documented. Thiourea derivatives often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural components of this compound may enhance its efficacy in reducing inflammation.
Antimicrobial Activity
Research indicates that thiourea derivatives possess antimicrobial properties against various pathogens. The presence of the indole moiety is particularly significant, as indoles are frequently associated with antimicrobial activity. Studies have shown that the compound can inhibit bacterial growth, making it a candidate for further exploration in antimicrobial therapies.
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. The docking results suggest favorable interactions with enzymes involved in cancer and inflammation, indicating potential therapeutic applications.
For instance, docking simulations with tyrosinase revealed that the compound forms multiple hydrogen bonds and hydrophobic interactions, which could contribute to its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that allows for the introduction of both the halogenated phenyl group and the indole moiety into the thiourea framework. Characterization techniques such as NMR and mass spectrometry confirm the successful synthesis and purity of the compound.
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves reacting 4-iodoaniline with 2-(2-methyl-1H-indol-3-yl)ethylamine in the presence of thiophosgene or isothiocyanate derivatives. Key parameters include:
- Temperature control : Maintain 0–5°C during thiourea bond formation to minimize side reactions .
- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reactivity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., iodophenyl protons at ~7.5 ppm, indole NH at ~10.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected: ~450–460 g/mol) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Antioxidant assays : DPPH and ABTS radical scavenging (IC values compared to ascorbic acid) .
- Antimicrobial screening : Broth microdilution against Staphylococcus aureus and Escherichia coli (MIC values) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence its biological activity?
- Methodological Answer :
- Case Study : Replacing iodine with fluorine (4-fluorophenyl analog) reduces steric hindrance, enhancing binding to enzyme active sites (e.g., kinase inhibition) .
- Data Analysis : Compare IC values of iodophenyl vs. methoxyphenyl derivatives; iodine’s electron-withdrawing effect may improve oxidative stability but reduce solubility .
- Experimental Design : Synthesize analogs with varying substituents (e.g., Cl, Br, CF) and evaluate SAR using molecular docking (e.g., AutoDock Vina) .
Q. How can contradictory bioactivity data (e.g., varying IC across studies) be resolved?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Metabolic stability : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
- Synergistic effects : Test combinations with adjuvants (e.g., cisplatin in cancer studies) to identify confounding factors .
Q. What computational strategies predict its interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or MOE to model binding to HIV-1 protease or tubulin (crystal structures: PDB 1HHP, 1SA0) .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD < 2 Å indicates strong binding) .
- ADMET prediction : SwissADME or pkCSM evaluates bioavailability, BBB penetration, and toxicity risks .
Data Contradiction and Resolution
Q. Why do similar thiourea derivatives exhibit divergent antimicrobial activity?
- Hypothesis Testing :
- Membrane permeability : LogP values >3.5 (iodophenyl derivative) may reduce cellular uptake compared to less lipophilic analogs .
- Resistance mechanisms : Test against efflux pump-deficient bacterial strains (e.g., E. coli ΔAcrAB) to isolate transport effects .
- Biofilm assays : Crystal violet staining quantifies biofilm disruption, which may correlate better with in vivo efficacy .
Stability and Formulation
Q. What storage conditions prevent degradation of this compound?
- Methodological Answer :
- Light sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy monitors photodegradation .
- Moisture control : Use desiccants (silica gel) in sealed containers; TGA analysis determines hygroscopicity .
- Lyophilization : For long-term stability, lyophilize with trehalose (1:1 w/w) to preserve activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
